RS-246204
Overview
Description
RS-246204 is a small molecule that acts as a substitute for R-spondin-1, a protein involved in the regulation of stem cell proliferation and differentiation in the intestinal epithelium . This compound has gained attention for its ability to initiate and maintain the growth of intestinal organoids without the need for the R-spondin-1 protein .
Chemical Reactions Analysis
RS-246204 primarily interacts with the R-spondin dependent pathway in Lgr5 stem cells . It is known to enhance proliferation and exert anti-apoptotic effects, promoting the regeneration of the intestinal epithelium The compound’s specific chemical reactions, such as oxidation, reduction, or substitution, have not been extensively studied or documented
Scientific Research Applications
RS-246204 has several scientific research applications, particularly in the fields of biology and medicine:
Intestinal Organoids: This compound is used to initiate and maintain the growth of intestinal organoids, which are multi-cellular and organ-like structures cultured in vitro.
Stem Cell Research: The compound is used to explore Lgr5 signaling and intestinal stem cell physiology. It helps in understanding the mechanisms of stem cell proliferation and differentiation.
Therapeutics for Gastrointestinal Diseases: This compound has potential therapeutic applications for gastrointestinal tract diseases by promoting the regeneration of the intestinal epithelium.
Mechanism of Action
RS-246204 activates the R-spondin dependent pathway in Lgr5 stem cells . This activation enhances cell proliferation and exerts anti-apoptotic effects, leading to the regeneration of the intestinal epithelium . The compound mimics the effects of R-spondin-1, promoting the initial formation and growth of enteroids in the medium without the need for the R-spondin-1 protein .
Comparison with Similar Compounds
RS-246204 is unique in its ability to substitute for R-spondin-1 in the initiation and maintenance of intestinal organoids . Similar compounds that have been tested for their efficacy in intestinal organoid formation include other small molecules that target the R-spondin pathway . none have shown superior effects compared to this compound .
Properties
IUPAC Name |
3,7-dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-20-12-13(21(2)15(23)19-14(12)22)18-16(20)24-11-8-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUHSGFUUWVRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SC3=NC4=CC=CC=C4C=C3)N(C(=O)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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